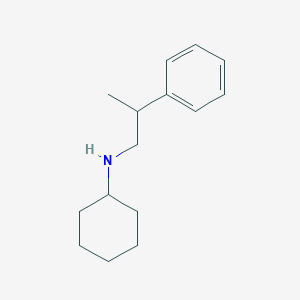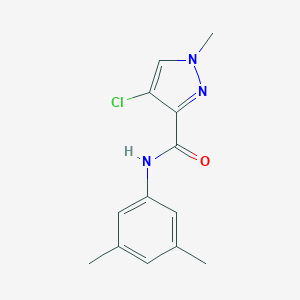![molecular formula C18H11BrFN7O B267924 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it is believed that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several biochemical and physiological effects. It has been shown to induce apoptosis, which is the process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
実験室実験の利点と制限
One of the major advantages of using 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in lab settings.
将来の方向性
There are several future directions for research on 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of the mechanism of action of this compound, which could provide valuable insights into the biology of cancer. Additionally, researchers could explore the potential applications of this compound in other areas, such as drug delivery or materials science.
Conclusion:
In conclusion, 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with promising applications in various fields, particularly in cancer research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, studies have shown that it has several biochemical and physiological effects, including the ability to inhibit the growth of cancer cells. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
合成法
The synthesis of 10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromobenzaldehyde and 3-fluorobenzaldehyde with a mixture of ammonia and acetic acid. The resulting product is then subjected to a series of reactions, including cyclization and oxidation, to obtain the final compound.
科学的研究の応用
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
製品名 |
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
分子式 |
C18H11BrFN7O |
分子量 |
440.2 g/mol |
IUPAC名 |
10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11BrFN7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16,25-26H |
InChIキー |
WFYNVLKOSDLJJM-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
正規SMILES |
C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![2-Methyl-2-[(2-phenylpropyl)amino]propan-1-ol](/img/structure/B267847.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267849.png)
![1-[(4-Bromobenzyl)amino]propan-2-ol](/img/structure/B267851.png)
![1-[(4-Chlorobenzyl)amino]-2-propanol](/img/structure/B267852.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![1-[(3-Bromobenzyl)amino]-2-propanol](/img/structure/B267854.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)



![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)